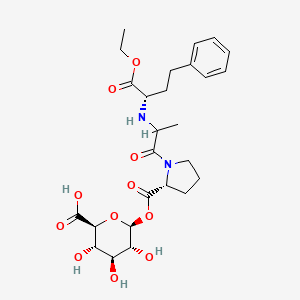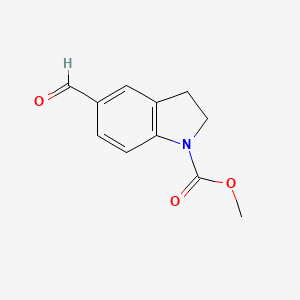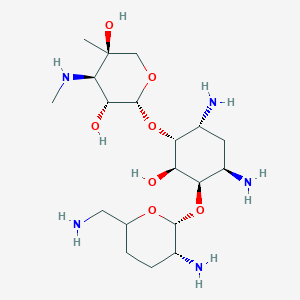
2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester involves multiple steps. The starting materials typically include 4-hydroxybenzoic acid and 3-methoxy-3-oxopropylamine. The reaction proceeds through esterification, nitration, and carbamoylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound is generally carried out in batch reactors. The process involves the use of solvents like chloroform, dichloromethane, and ethyl acetate to facilitate the reactions. The final product is purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the nitro group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester
- 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Ethyl Ester
Uniqueness
2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, in particular, allows for unique substitution reactions that are not possible with similar compounds .
Eigenschaften
Molekularformel |
C19H18N2O8 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
methyl 2-[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenoxy]-5-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O8/c1-27-17(22)9-10-20-18(23)12-3-6-14(7-4-12)29-16-8-5-13(21(25)26)11-15(16)19(24)28-2/h3-8,11H,9-10H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
GYGAAEDHKPQUQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)

![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)
![Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B13845861.png)

![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)




